molecular formula C13H9FN2O2S B1322818 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 951908-85-3

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B1322818
CAS No.: 951908-85-3
M. Wt: 276.29 g/mol
InChI Key: SMQPIXKMFXXTGG-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a synthetically derived organic scaffold of significant interest in medicinal chemistry and antibiotic discovery. Its core structure, the imidazo[2,1-b][1,3]thiazole moiety, is a privileged pharmacophore known to exhibit a range of biological activities. Research into this compound and its derivatives primarily focuses on their potent antibacterial properties, particularly against Gram-positive bacteria including multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is associated with the inhibition of the bacterial enzyme DNA gyrase, a critical type II topoisomerase responsible for managing DNA supercoiling during replication and transcription https://pubs.acs.org/doi/10.1021/jm401685v . By interfering with this essential bacterial process, this class of compounds induces rapid bacterial cell death, positioning them as promising lead structures for novel antibiotic development. Furthermore, structural analogs based on this carboxylic acid derivative have demonstrated substantial in vitro efficacy against various cancer cell lines, suggesting a potential research pathway in oncology. The presence of the 4-fluorophenyl substituent is a common strategy in drug design to modulate the compound's electronic properties, lipophilicity, and overall bioavailability, thereby enhancing its interaction with biological targets. Consequently, this molecule serves as a versatile and high-value intermediate for synthesizing novel chemical libraries aimed at addressing the urgent global challenges of antimicrobial resistance and discovering new anticancer agents.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQPIXKMFXXTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627621
Record name 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951908-85-3
Record name 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives with α-Haloketones

A widely used method for synthesizing imidazo[2,1-b]thiazoles involves the reaction of 2-aminothiazole derivatives with α-haloketones or α-haloesters. This method allows the formation of the fused ring system through nucleophilic substitution followed by cyclization.

  • Procedure : Equimolar amounts of 2-aminothiazole and 2-bromo-4-fluoroacetophenone (or related α-haloketone bearing the 4-fluorophenyl group) are refluxed in an appropriate solvent (e.g., ethanol or acetonitrile) for 6–8 hours.
  • Outcome : This yields the 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole intermediate, which can be further oxidized or hydrolyzed to introduce the carboxylic acid functionality at the 2-position.

Vilsmeier–Haack Formylation and Knoevenagel Condensation

For derivatives related to imidazo[2,1-b]thiazoles, the Vilsmeier–Haack reaction is used to introduce formyl groups, which can be converted into carboxylic acids via oxidation or condensation reactions.

  • Vilsmeier–Haack Reaction : Treatment of the imidazo[2,1-b]thiazole core with POCl3 and DMF introduces a formyl group at the 2-position.
  • Knoevenagel Condensation : The formyl intermediate can undergo condensation with malonic acid derivatives or other active methylene compounds to yield carboxylic acid derivatives.
  • This method has been reported to give good yields (80–85%) under mild conditions with catalytic sodium fluoride.

Oxidation of Methyl or Aldehyde Precursors

In some synthetic routes, the 2-position is initially functionalized with a methyl or aldehyde group, which is then oxidized to the carboxylic acid.

  • Oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents can be used.
  • This step requires careful control to avoid over-oxidation or degradation of the heterocyclic system.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield (%)
1 2-Aminothiazole + 2-bromo-4-fluoroacetophenone, reflux in ethanol Formation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole intermediate 70–80
2 Vilsmeier–Haack reagent (POCl3/DMF), ambient temperature Formylation at 2-position 75–85
3 Knoevenagel condensation with malonic acid, catalytic NaF Conversion of formyl to carboxylic acid 80–85
4 Purification by recrystallization or preparative HPLC Isolation of pure 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Analytical and Purification Techniques

  • Purification : Preparative high-performance liquid chromatography (HPLC) is commonly employed to achieve high purity.
  • Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Physical Form : The final compound is typically isolated as a solid with a melting point consistent with literature values.

Research Findings and Optimization Notes

  • The use of catalytic sodium fluoride in Knoevenagel condensation improves yield and selectivity.
  • Reflux times and solvent choice significantly affect the cyclization efficiency.
  • The presence of the 4-fluorophenyl substituent influences the electronic properties, facilitating regioselective functionalization at the 2-position.
  • Alternative α-haloketones can be used to introduce different aryl groups, allowing structural diversification.
  • Mild reaction conditions preserve the integrity of the fused heterocyclic system, minimizing side reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of 2-aminothiazole with α-haloketone 2-Aminothiazole, 2-bromo-4-fluoroacetophenone Ethanol, reflux 6–8 h reflux Direct ring formation, good yields Requires haloketone synthesis
Vilsmeier–Haack formylation + Knoevenagel condensation Imidazo[2,1-b]thiazole intermediate POCl3/DMF, malonic acid, NaF catalyst Ambient temperature High regioselectivity, mild conditions Multi-step, requires intermediate isolation
Oxidation of methyl/aldehyde precursors Methyl or aldehyde substituted imidazo[2,1-b]thiazole KMnO4 or Cr reagents Controlled oxidation Straightforward oxidation Risk of over-oxidation, harsh reagents

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with cellular receptors to modulate signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • 6-(4-Methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Uniqueness

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to its brominated, chlorinated, or methylated analogs. The fluorine atom’s electronegativity can influence the compound’s interaction with biological targets, potentially leading to improved efficacy and selectivity .

Biological Activity

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (CAS No. 951908-85-3) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉FN₂O₂S
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 951908-85-3
  • MDL Number : MFCD09907471

The compound features a thiazole ring fused with an imidazole moiety, which is characteristic of many biologically active compounds. The presence of the fluorophenyl group is believed to enhance its biological activity through electronic effects.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate:

  • Cytotoxicity : The compound has shown IC₅₀ values in the low micromolar range against several cancer cell lines. For example, related thiazole compounds have demonstrated IC₅₀ values of approximately 1.61 µg/mL against A-431 cells, suggesting a potent anticancer effect due to structural similarities .

2. Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines and improve overall inflammatory markers. This suggests that this compound may also possess similar effects.

3. Antioxidant Activity

Antioxidant activity is another critical aspect of thiazole compounds. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where related thiazole compounds have shown significant effectiveness .

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of various thiazole derivatives including those structurally related to this compound. The results indicated that these compounds inhibited cell proliferation in human cancer cell lines with IC₅₀ values significantly lower than standard chemotherapy agents like doxorubicin.

CompoundCell LineIC₅₀ (µg/mL)
Compound AA-4311.61 ± 0.92
Compound BJurkat<2.0
Compound CHT-291.98 ± 1.22

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, thiazole derivatives were administered to assess their impact on inflammatory markers. The results showed a marked decrease in TNF-alpha and IL-6 levels compared to control groups, indicating significant anti-inflammatory activity.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid?

The synthesis typically involves cyclocondensation reactions of precursors such as fluorophenyl-substituted amines with halogenated ketones. For example, microwave-assisted synthesis under controlled temperatures (e.g., 130°C) in ethanol can yield imidazothiazole derivatives efficiently . Key steps include:

  • Step 1 : Reacting 5-fluorobenzothiazole amine with halogenated ketones (e.g., 4-methoxyphenacyl bromide) under microwave irradiation.
  • Step 2 : Purification via solvent evaporation and recrystallization.
    Yield optimization requires precise control of reaction time and stoichiometry, as deviations may lead to byproducts.

Basic: How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. The compound’s asymmetric unit comprises two independent molecules (A and B), with planar benzothiazole cores (max. deviation: 0.045 Å) and dihedral angles between aromatic rings ranging from 3.67° to 4.87° . Weak intermolecular C–H···O hydrogen bonds form 1D supramolecular chains, critical for understanding packing behavior . Data collection parameters (e.g., radiation type, temperature) must align with crystallographic databases (e.g., CCDC) for reproducibility.

Advanced: What computational approaches are used to predict bioactivity or molecular interactions?

Density Functional Theory (DFT) and molecular docking are employed to analyze electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to targets like acetylcholinesterase. For example:

  • DFT : Optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites .
  • Docking : Simulate interactions with enzymes using software like AutoDock Vina, focusing on hydrogen bonding and π-π stacking with active-site residues .
    Discrepancies between computational predictions and experimental IC50 values require validation via in vitro assays .

Advanced: How do substituent variations on the imidazothiazole core influence biological activity?

The 4-fluorophenyl group enhances lipophilicity and membrane permeability, while the methyl group at position 3 modulates steric hindrance. For example:

  • Electron-withdrawing substituents (e.g., -F) increase stability against metabolic degradation.
  • Bulkier groups at position 3 reduce binding to off-target proteins, improving selectivity .
    Comparative studies with analogs (e.g., chlorophenyl or methoxyphenyl derivatives) reveal structure-activity relationships (SAR) critical for lead optimization .

Methodological: Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity. Key signals include:
    • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.0 ppm) .
    • 13C NMR : Carboxylic acid carbonyl (δ ~170 ppm), thiazole carbons (δ 140–160 ppm) .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error).

Advanced: What challenges arise in optimizing reaction yields during synthesis?

Common issues include:

  • Byproduct Formation : Competing reactions (e.g., over-alkylation) due to excess halogenated ketones. Mitigated by stepwise addition and monitoring via TLC .
  • Low Solubility : The carboxylic acid group reduces solubility in polar solvents. Use of DMF/THF mixtures or sonication improves dissolution .
  • Microwave Irradiation Consistency : Temperature gradients in microwave reactors require calibration to ensure uniform heating .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Waste Disposal : Segregate acidic waste and neutralize before disposal .

Advanced: How can structural modifications enhance pharmacokinetic properties?

  • Prodrug Strategies : Esterification of the carboxylic acid improves oral bioavailability.
  • PEGylation : Increases water solubility for intravenous administration.
  • Metabolic Stability : Introducing electron-donating groups (e.g., -OCH3) reduces CYP450-mediated oxidation .

Methodological: How is purity assessed during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is acceptable for biological testing .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4% deviation) .

Advanced: What are the implications of crystallographic data for drug design?

Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that influence solubility and stability. For instance, weak C–H···O bonds may enable polymorph formation, requiring controlled crystallization conditions to ensure batch consistency .

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